Hapalindole L Hapalindole L Hapalindole L is a natural product found in Fischerella and Hapalosiphon with data available.
Brand Name: Vulcanchem
CAS No.: 106928-27-2
VCID: VC20753627
InChI: InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18-,19+,21+/m0/s1
SMILES: CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C
Molecular Formula: C21H23ClN2
Molecular Weight: 338.9 g/mol

Hapalindole L

CAS No.: 106928-27-2

Cat. No.: VC20753627

Molecular Formula: C21H23ClN2

Molecular Weight: 338.9 g/mol

* For research use only. Not for human or veterinary use.

Hapalindole L - 106928-27-2

Specification

CAS No. 106928-27-2
Molecular Formula C21H23ClN2
Molecular Weight 338.9 g/mol
IUPAC Name (2R,3R,4S,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene
Standard InChI InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18-,19+,21+/m0/s1
Standard InChI Key UGBGKUYYYCTXAK-GOQBWSAFSA-N
Isomeric SMILES C[C@]1([C@@H](C[C@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C
SMILES CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C
Canonical SMILES CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C

Introduction

Chemical Structure and Properties of Hapalindole L

Molecular Structure

Hapalindole L is characterized by a complex polycyclic structure with the molecular formula C21H23ClN2 . The systematic IUPAC name of the compound is (2R,3R,4S,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene . This name reflects the compound's tetracyclic core structure, which includes a characteristic isocyano group and a chlorine substituent.

The compound features a tetracyclic ring system that includes an indole moiety fused to a complex cyclic structure. Like other hapalindoles, its core structure is based on a 10-isocyano-6,6,9-trimethyl-9-vinyl-2,6,6a,7,8,9,10,10a-octahydronaphtho[1,2,3-cd]indole scaffold . The structure contains several stereogenic centers that contribute to its specific three-dimensional arrangement and biological activities.

Physical and Chemical Properties

Hapalindole L has a molecular weight of 338.9 g/mol as computed by PubChem 2.2 . The compound is identified by several registry numbers, including CAS number 106928-27-2, and is also tracked in various chemical databases with identifiers such as DSSTox Substance ID DTXSID801334660, Nikkaji Number J147.285B, and Wikidata entry Q104887588 .

Table 1: Chemical and Physical Properties of Hapalindole L

PropertyValueSource
Molecular FormulaC21H23ClN2
Molecular Weight338.9 g/mol
CAS Number106928-27-2
Stereochemistry(2R,3R,4S,5R,7S)
Structure ClassTetracyclic indole alkaloid
Characteristic GroupsIsocyano, chloro, vinyl, methyl
Biological SourceCyanobacteria (Hapalosiphon sp.)

The chemical structure of Hapalindole L includes several functional groups that contribute to its reactivity and biological properties. Most notably, it contains an isocyano group, which is relatively uncommon in natural products and contributes to its unique chemical properties. The compound also features a vinyl group, multiple methyl substituents, and a chlorine atom that further define its three-dimensional structure and reactivity profile.

Spectroscopic Data

While specific spectroscopic data for Hapalindole L is limited in the available sources, information about related hapalindoles can provide insight into the characteristic spectral features of this class. For instance, NMR data for Hapalindole A, a closely related compound, reveals characteristic chemical shifts associated with the indole moiety and the complex ring system .

By analogy with Hapalindole A and other members of this family, Hapalindole L likely exhibits characteristic 1H NMR signals for the indole N-H proton (approximately δ 8.0 ppm), aromatic protons (δ 6.9-7.2 ppm), and vinyl protons (δ 5.2-6.1 ppm) . The 13C NMR spectrum would be expected to show signals characteristic of the isocyano carbon (approximately δ 157 ppm), indole carbons, and the complex ring system .

Biological Activities

Other Biological Activities

Beyond antimicrobial properties, hapalindole-type alkaloids have shown a diverse range of biological activities. Recent research on Hapalindole Q, another member of this family, has revealed that it functions as a macroautophagy inhibitor by suppressing autophagosome-lysosome fusion . This occurs through a mechanism involving the degradation of Yes-associated protein 1 (YAP1), a key effector in the Hippo signaling pathway .

This finding suggests that hapalindoles may have potential applications in diseases related to dysregulated autophagy and Hippo-YAP signaling. While this specific mechanism has been documented for Hapalindole Q rather than Hapalindole L, it provides insight into potential cellular targets and mechanisms of action for this family of compounds. Further research is warranted to determine whether Hapalindole L shares these mechanistic features or exhibits distinct biological activities.

Research Findings and Applications

Research into hapalindole-type alkaloids has focused on several areas, including their total synthesis, biosynthetic pathways, and potential therapeutic applications. The complex structures of these compounds have made them challenging targets for total synthesis, though several groups have developed creative strategies to access these molecules .

The discovery of the biosynthetic gene clusters for hapalindole-type alkaloids has led to a period of intense exploration into the enzymatic processes responsible for their formation . This research has revealed novel enzymatic mechanisms and offers potential opportunities for biosynthetic engineering to produce these compounds or derivatives with enhanced properties.

From a therapeutic perspective, the diverse biological activities of hapalindoles make them promising leads for drug discovery efforts. Their antibacterial activities are particularly noteworthy given the growing challenge of antibiotic resistance. Similarly, their antifungal properties could address the limited arsenal of effective antifungal therapies.

The recent discovery of Hapalindole Q's effects on autophagy regulation through YAP1 degradation opens new avenues for potential applications in diseases where these pathways are dysregulated . This finding suggests that hapalindoles could serve as valuable molecular scaffolds for developing therapeutics targeting both autophagy-related and Hippo-YAP-related diseases.

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